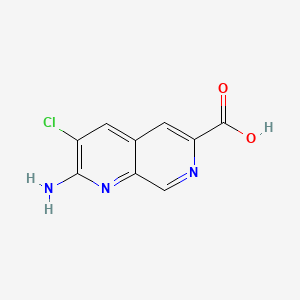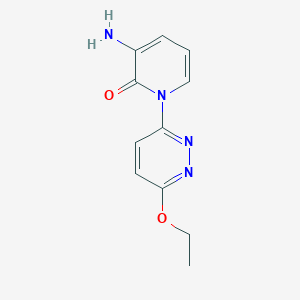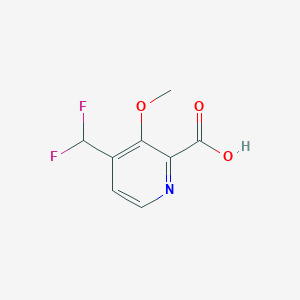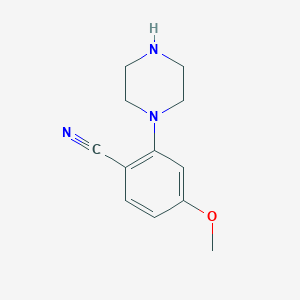
4-Methoxy-2-(1-piperazinyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(1-piperazinyl)benzonitrile is an organic compound with the molecular formula C12H15N3O It is a derivative of benzonitrile, featuring a methoxy group at the fourth position and a piperazine ring at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxy-2-(1-piperazinyl)benzonitrile involves the reaction of 4-methoxybenzonitrile with piperazine. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 4-methoxybenzonitrile in ethanol.
- Add piperazine to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-2-(1-piperazinyl)benzonitrile.
Reduction: The nitrile group can be reduced to form an amine, yielding 4-methoxy-2-(1-piperazinyl)benzylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-Hydroxy-2-(1-piperazinyl)benzonitrile.
Reduction: 4-Methoxy-2-(1-piperazinyl)benzylamine.
Substitution: Various substituted derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(1-piperazinyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the binding affinity and activity of piperazine derivatives on various biological targets, such as receptors and enzymes.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-(1-piperazinyl)benzonitrile is primarily related to its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various binding sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect. For example, piperazine derivatives are known to interact with serotonin and dopamine receptors, influencing neurotransmitter activity and potentially alleviating symptoms of psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzonitrile: Lacks the piperazine ring, making it less versatile in terms of biological activity.
2-(1-Piperazinyl)benzonitrile: Lacks the methoxy group, which may affect its binding affinity and selectivity for certain targets.
4-Hydroxy-2-(1-piperazinyl)benzonitrile:
Uniqueness
4-Methoxy-2-(1-piperazinyl)benzonitrile is unique due to the presence of both the methoxy group and the piperazine ring. This combination enhances its versatility and potential for interaction with various biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
4-methoxy-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-11-3-2-10(9-13)12(8-11)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI-Schlüssel |
KKZHLUDFJWOHFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C#N)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


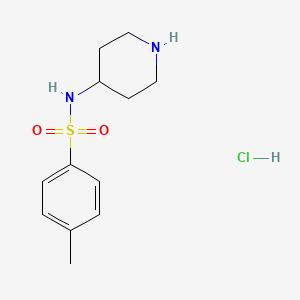
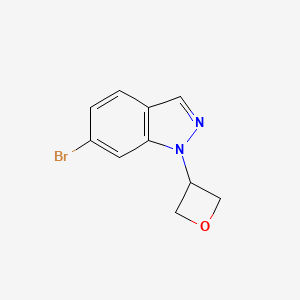
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
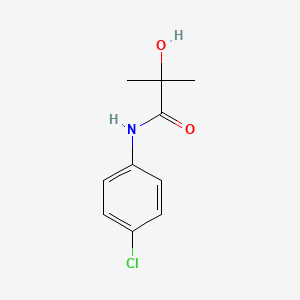

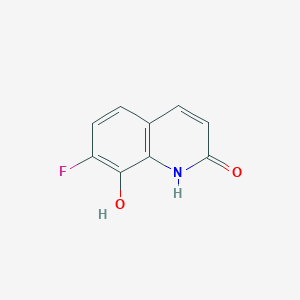
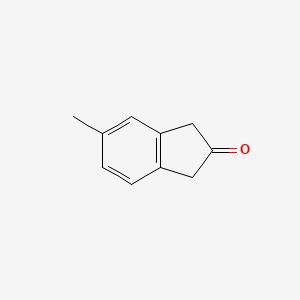

![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
